molecular formula C22H20N2O4 B2383709 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide CAS No. 946367-14-2

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide

Cat. No.: B2383709
CAS No.: 946367-14-2
M. Wt: 376.412
InChI Key: VMEUYYKXHDXESD-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide is a complex organic compound that contains a tetrahydroquinoline group, which is a type of heterocyclic compound This means it has a ring structure that contains atoms of at least two different elements

Preparation Methods

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by N-furoylation. The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions usually involve the use of deep eutectic solvents to facilitate the cycloaddition process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanic acids, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to various physiological effects. For example, it may act as an NF-κB inhibitor, which is useful in anticancer drug research . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of the furoyl and phenoxyacetamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21(15-28-18-7-2-1-3-8-18)23-17-11-10-16-6-4-12-24(19(16)14-17)22(26)20-9-5-13-27-20/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEUYYKXHDXESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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